1-(1,2,5-Dithiazepan-5-yl)prop-2-en-1-one
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Overview
Description
1-(1,2,5-Dithiazepan-5-yl)prop-2-en-1-one is a unique organic compound characterized by its distinctive structure, which includes a dithiazepane ring fused with a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,5-Dithiazepan-5-yl)prop-2-en-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dithiocarbamate with an α,β-unsaturated ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the dithiazepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,5-Dithiazepan-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,2,5-Dithiazepan-5-yl)prop-2-en-1-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Research has shown potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
Comparison with Similar Compounds
1-(1,2,5-Dithiazepan-5-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1,3-Dithiane: Another sulfur-containing heterocycle, but with a different ring structure.
1,2,5-Thiadiazole: A related compound with a different arrangement of sulfur and nitrogen atoms.
Prop-2-en-1-one derivatives: Compounds with similar α,β-unsaturated ketone structures but lacking the dithiazepane ring.
Uniqueness: The presence of the dithiazepane ring in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-2-7(9)8-3-5-10-11-6-4-8/h2H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGRDGSCZPODFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCSSCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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